![molecular formula C21H21ClN2S B2543293 1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226447-42-2](/img/structure/B2543293.png)
1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole
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Overview
Description
“1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole” is a complex organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a chlorophenyl group, a cyclopentylthio group, and a p-tolyl group attached to the imidazole ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, being a heterocycle, likely contributes significantly to the compound’s properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring is known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Corrosion Inhibition
A study by Ouakki et al. (2019) explored the corrosion inhibition properties of two imidazole derivatives, highlighting their effectiveness in protecting mild steel in sulfuric acid medium through electrochemical methods and computational calculations. These derivatives demonstrated high inhibition efficiency, with significant resistance imparted, underscoring their potential as mixed-type inhibitors in corrosion protection applications (Ouakki et al., 2019).
Antimicrobial Activity
Navarro et al. (2000) investigated the preparation of CuCl2 complexes with imidazole derivatives, revealing their potential as novel metal-based chemotherapy agents against tropical diseases. The study suggests these complexes could have applications in developing treatments for diseases prevalent in tropical regions (Navarro et al., 2000).
Molecular Docking and Anti-Candida Activity
Jayasheela et al. (2018) conducted a comprehensive characterization of a promising anti-Candida agent, analyzing its vibrational activities, electronic properties, and molecular docking. Their findings indicate that the compound has significant potential as an anti-Candida agent, based on molecular docking studies that suggest strong ligand-protein interactions (Jayasheela et al., 2018).
Tautomerism and Electronic Properties
Papadopoulos and Hollstein (1982) provided insights into tautomerism in 2-substituted imidazoles, including compounds similar to the one . Their research, focusing on carbon-13 NMR studies, sheds light on the proton transfer mechanisms and the electronic properties of these molecules, contributing to a deeper understanding of their chemical behavior (Papadopoulos & Hollstein, 1982).
Synthesis and Structural Analysis
Research on the synthesis and crystal structure analysis of related imidazole derivatives, such as the work by Sharma et al. (2019), provides critical insights into the molecular structure and potential interactions, highlighting the significance of these compounds in various scientific and industrial applications (Sharma et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-2-cyclopentylsulfanyl-5-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2S/c1-15-6-8-16(9-7-15)20-14-23-21(25-19-4-2-3-5-19)24(20)18-12-10-17(22)11-13-18/h6-14,19H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJIGCWCIYJVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2-(cyclopentylthio)-5-(p-tolyl)-1H-imidazole |
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